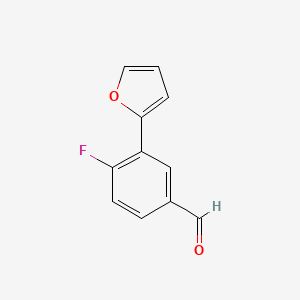

4-Fluoro-3-(furan-2-yl)benzaldehyde

Description

Contextualization of Fluorinated Aromatic Aldehydes in Synthetic Methodologies

Fluorinated aromatic aldehydes are a class of compounds that have garnered considerable attention in synthetic organic chemistry. The introduction of a fluorine atom onto an aromatic ring can profoundly influence the molecule's physical, chemical, and biological properties. Fluorine's high electronegativity and relatively small size can alter the electronic nature of the aromatic ring and the reactivity of the aldehyde group. mdpi.com This can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets in the resulting molecules. mdpi.com Consequently, fluorinated aromatic aldehydes serve as crucial intermediates in the synthesis of a wide range of pharmaceuticals and agrochemicals. mdpi.com

The aldehyde functional group itself is a versatile handle for a multitude of chemical transformations, including oxidations, reductions, and various carbon-carbon bond-forming reactions such as the Wittig, Horner-Wadsworth-Emmons, and aldol (B89426) reactions. The presence of the fluorine atom can modulate the reactivity of the aldehyde, making it a valuable component in the synthetic chemist's toolbox.

Role of Furan-Containing Scaffolds in Molecular Design and Synthesis

The furan (B31954) ring is a five-membered aromatic heterocycle that is a common motif in a vast array of natural products and biologically active compounds. nih.govgoogle.com Its presence in a molecule can impart a range of desirable properties, including the ability to participate in various chemical reactions and to interact with biological macromolecules. nih.gov Furan scaffolds are known to be present in compounds exhibiting a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.net

From a synthetic perspective, the furan ring can be readily functionalized at various positions, allowing for the introduction of diverse substituents and the construction of complex molecular frameworks. nih.gov It can also participate in cycloaddition reactions, such as the Diels-Alder reaction, providing access to a variety of carbocyclic and heterocyclic systems.

Strategic Importance of 4-Fluoro-3-(furan-2-yl)benzaldehyde as a Synthetic Intermediate

The combination of the fluorinated benzaldehyde (B42025) and the furan ring in a single molecule makes this compound a strategically important synthetic intermediate. smolecule.com Its bifunctional nature allows for sequential or orthogonal transformations, enabling the efficient construction of complex target molecules.

One of the key synthetic routes to this compound is the Suzuki-Miyaura cross-coupling reaction between a suitable boronic acid or ester derivative of furan and a halogenated 4-fluorobenzaldehyde (B137897) derivative. nih.gov This powerful carbon-carbon bond-forming reaction allows for the efficient and modular synthesis of this key intermediate.

While specific, large-scale applications are still emerging, the potential of this compound as a building block is evident. For instance, derivatives of similar 3-aryl-3-(furan-2-yl)propanoic acids have shown promising antimicrobial activity, suggesting that compounds derived from this compound could possess interesting biological properties. nih.gov The aldehyde functionality can be readily converted into other functional groups or used to build larger molecular scaffolds, while the furan and fluorinated phenyl rings can be further modified to fine-tune the properties of the final product.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| Molecular Formula | C₁₁H₇FO₂ |

| Molecular Weight | 190.17 g/mol |

| CAS Number | 359867-36-0 |

| Appearance | Not specified in readily available literature |

| Solubility | Not specified in readily available literature |

Overview of Current Research Trajectories and Unaddressed Challenges Pertaining to this compound

The current research landscape for this compound is primarily focused on its synthesis and its potential as a scaffold for the development of new bioactive compounds and functional materials. smolecule.com The exploration of its reactivity in various organic transformations is an active area of investigation.

However, several challenges and unanswered questions remain. A significant challenge lies in the development of more efficient, scalable, and environmentally friendly synthetic routes to this compound. While the Suzuki-Miyaura coupling is effective, exploring alternative catalytic systems or reaction conditions could further improve its accessibility.

Furthermore, a comprehensive understanding of the full scope of its chemical reactivity is still developing. Systematic studies on the influence of the fluorine and furan moieties on the reactivity of the aldehyde group and the aromatic rings are needed to fully exploit its synthetic potential.

A major unaddressed area is the in-depth investigation of the biological activities of derivatives of this compound. While the structural motifs suggest potential, extensive biological screening and structure-activity relationship (SAR) studies are required to identify and optimize lead compounds for various therapeutic targets. The development of derivatives for applications in materials science, such as in the creation of novel polymers or fluorescent probes, also represents a promising but underexplored research avenue. smolecule.com

Structure

3D Structure

Properties

IUPAC Name |

4-fluoro-3-(furan-2-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7FO2/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLBAWOASOWSSDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(C=CC(=C2)C=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001297662 | |

| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359867-36-0 | |

| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=359867-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Fluoro-3-(2-furanyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001297662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 4 Fluoro 3 Furan 2 Yl Benzaldehyde

Conventional Multistep Synthetic Routes to 4-Fluoro-3-(furan-2-yl)benzaldehyde

Traditional syntheses often involve a sequence of reactions to build the target molecule. These established methods provide reliable pathways to this compound and related structures.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method. nih.govfishersci.co.uk This reaction typically involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. nih.govfishersci.co.uk

For the synthesis of this compound, a common approach is the Suzuki-Miyaura cross-coupling of 3-bromo-4-fluorobenzaldehyde (B1265969) with furan-2-boronic acid. smolecule.com This reaction is facilitated by a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate, typically in an organic solvent at elevated temperatures. smolecule.com The versatility of the Suzuki-Miyaura reaction allows for the coupling of various substituted aryl halides with a wide range of boronic acids, making it a highly adaptable method for creating diverse molecular architectures. nih.govresearchgate.net

| Reactant 1 | Reactant 2 | Catalyst | Base | Product |

| 3-Bromo-4-fluorobenzaldehyde | Furan-2-boronic acid | Palladium(II) acetate | Potassium carbonate | This compound |

| 4-Bromobenzonitrile | Potassium furan-2-yltrifluoroborate | Pd(OAc)2 / RuPhos | Na2CO3 | 4-(Furan-2-yl)benzonitrile |

This table presents examples of Suzuki-Miyaura cross-coupling reactions for the synthesis of related compounds, illustrating the versatility of this methodology.

The introduction of a fluorine atom onto an aromatic ring can be achieved through halogen-exchange (Halex) reactions. acsgcipr.org This process involves the displacement of a leaving group, typically a chloride or bromide, by a fluoride (B91410) anion. acsgcipr.org In the context of synthesizing fluorinated benzaldehydes, a chloro-substituted precursor can be treated with a fluorinating agent. researchgate.net

For instance, 4-chlorobenzaldehyde (B46862) can be converted to 4-fluorobenzaldehyde (B137897) by reaction with potassium fluoride. researchgate.netprepchem.com The efficiency of this reaction is often enhanced by the use of a phase-transfer catalyst, such as tetraphenylphosphonium (B101447) bromide, and may be accelerated by microwave irradiation. researchgate.netresearchgate.net These reactions are typically conducted in aprotic solvents at high temperatures. acsgcipr.orggoogle.com

| Starting Material | Fluorinating Agent | Catalyst/Conditions | Product |

| 4-Chlorobenzaldehyde | Potassium fluoride | Tetraphenylphosphonium bromide, 18-crown-6, 230°C | 4-Fluorobenzaldehyde |

| 2,6-Dichlorobenzaldehyde | Potassium fluoride | Ph4PBr, acetone-furan crown ether, 433-463 K | 2-Fluoro-6-chlorobenzaldehyde & 2,6-Difluorobenzaldehyde |

This table provides examples of halogen-exchange reactions for the synthesis of fluorobenzaldehyde derivatives.

Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) and a Lewis acid catalyst, such as aluminum chloride. youtube.comchemistrysteps.comwikipedia.org While direct formylation of an aromatic ring via Friedel-Crafts reaction is challenging due to the instability of formyl chloride, the Gattermann-Koch reaction provides a pathway to synthesize benzaldehydes using carbon monoxide and hydrochloric acid under pressure with a catalyst mixture of aluminum chloride and copper(I) chloride. wikipedia.orgwikipedia.orggoogle.com

This electrophilic aromatic substitution works best with electron-rich starting materials. wikipedia.org The resulting ketone or aldehyde product is deactivated towards further substitution, which prevents multiple acylations. chemistrysteps.comwikipedia.org

| Aromatic Substrate | Acylating/Formylating Agent | Catalyst | Product |

| Benzene (B151609) | Acyl chloride | Aluminum trichloride | Acylbenzene (Ketone) |

| Toluene | Carbon monoxide, HCl | Aluminum chloride, Copper(I) chloride | p-Tolualdehyde |

This table illustrates the general principles of Friedel-Crafts acylation and a related formylation reaction.

Various formylation reactions are utilized to introduce an aldehyde group onto an aromatic ring. wikipedia.org The Vilsmeier-Haack reaction is a widely used method that employs a phosphoryl chloride and a substituted formamide, such as N,N-dimethylformamide (DMF), to formylate activated aromatic and heteroaromatic compounds. psu.eduthieme-connect.de The reaction proceeds through the formation of an electrophilic iminium salt, which then attacks the aromatic ring. thieme-connect.de

Other notable formylation methods include the Gattermann reaction, which uses hydrogen cyanide and a Lewis acid, and the Duff reaction, which employs hexamethylenetetramine. wikipedia.org These methods are particularly effective for electron-rich aromatic systems. youtube.com

| Reaction Name | Aromatic Substrate | Reagents | Key Intermediate |

| Vilsmeier-Haack | Activated Aromatic Ring | POCl3, DMF | Vilsmeier reagent (iminium salt) |

| Gattermann | Phenol | HCN, AlCl3 | Aldimine |

| Duff | Phenol | Hexamethylenetetramine |

This table summarizes key formylation reactions used in the synthesis of benzaldehyde (B42025) derivatives.

Advanced and Convergent Synthetic Protocols

Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govmdpi.com This strategy offers significant advantages in terms of efficiency, atom economy, and reduced waste generation. nih.gov

In the context of fluorobenzaldehyde derivatives, a three-component condensation of β-ketonitriles, 4-fluorobenzaldehyde, and secondary cyclic amines has been developed. mdpi.com This reaction proceeds via an initial Knoevenagel condensation between the β-ketonitrile and 4-fluorobenzaldehyde, followed by a nucleophilic aromatic substitution of the fluorine atom by the secondary amine. mdpi.com This one-pot process efficiently generates complex molecules from simple and readily available precursors. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Reaction Type | Product Type |

| β-Ketonitrile | 4-Fluorobenzaldehyde | Secondary Cyclic Amine | Knoevenagel condensation / Nucleophilic aromatic substitution | 4-Aminobenzylidene derivative of β-ketonitrile |

| Dimedone | Aldehyde | Naphthol | Condensation | Benzoxanthenone derivative |

This table illustrates examples of one-pot multicomponent reactions involving aldehyde precursors.

Chemo- and Regioselective Functionalization Approaches

The synthesis of this compound is effectively achieved through chemo- and regioselective functionalization, primarily utilizing modern cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction stands out as a principal method for creating the crucial carbon-carbon bond between the fluorinated benzene ring and the furan (B31954) ring. smolecule.com

This approach involves the reaction between 4-fluoro-3-bromobenzaldehyde and furan-2-boronic acid. smolecule.com The reaction's success hinges on its high degree of selectivity. Regioselectivity is established by the specific starting positions of the functional groups on the benzaldehyde derivative (fluorine at position 4, bromine at position 3, and the aldehyde at position 1). The palladium catalyst selectively targets the carbon-bromine bond for oxidative addition, leaving the more stable carbon-fluorine and carbon-aldehyde bonds untouched. Chemoselectivity is demonstrated by the specific coupling of the aryl bromide with the organoboronic acid, without undesired side reactions involving the aldehyde or furan ring. The synthesis of the key intermediate, 3-bromo-4-fluoro-benzaldehyde, can be accomplished through methods such as the oxidation of 3-bromo-4-fluoro-benzyl alcohol. google.com

A typical setup for this reaction involves a palladium catalyst, such as a Pd(0) or Pd(II) species, and a base in an organic solvent, often at elevated temperatures to ensure a reasonable reaction rate. smolecule.com

Table 1: Suzuki-Miyaura Cross-Coupling for this compound Synthesis

| Reactant A | Reactant B | Catalyst | Base | Solvent | Product |

| 4-Fluoro-3-bromobenzaldehyde | Furan-2-boronic acid | Palladium Catalyst | Potassium Carbonate | Organic Solvent | This compound |

Retrosynthetic Analysis Leading to Optimized Pathways for this compound

Retrosynthetic analysis provides a logical framework for devising an efficient synthesis plan by deconstructing the target molecule into simpler, commercially available precursors. For this compound, the analysis prioritizes robust and high-yield reactions.

The primary disconnection is the C-C bond between the furan and the benzaldehyde rings. This leads to two key synthons: a 4-fluoro-3-formylphenyl cation and a furan-2-yl anion.

Figure 1: Retrosynthetic analysis of this compound.

These synthons correspond to practical synthetic equivalents. The most logical choice, aligning with the Suzuki-Miyaura cross-coupling, identifies these equivalents as 4-fluoro-3-bromobenzaldehyde and furan-2-boronic acid . smolecule.com This pathway is advantageous because both precursors are readily accessible, and the Suzuki-Miyaura reaction is well-established, known for its high yields and functional group tolerance.

A further retrosynthetic step can be applied to the key intermediate, 4-fluoro-3-bromobenzaldehyde. This molecule can be traced back to 3-bromo-4-fluoro-toluene , which can be converted to the aldehyde through side-chain halogenation followed by a Sommelet reaction or via oxidation of the corresponding benzyl (B1604629) alcohol. google.com This multi-step approach allows for the construction of the target molecule from simpler, more fundamental starting materials.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing sustainable chemical processes. These principles aim to reduce the environmental footprint by minimizing waste, using less hazardous substances, and improving energy efficiency.

Application of Microwave Irradiation to Accelerate Synthesis

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to dramatically reduced reaction times and improved yields. nih.gov In the synthesis of various thiazole (B1198619) and thiazolidinone derivatives, which, like the target compound, involve the formation of heterocyclic systems, microwave irradiation has been shown to reduce reaction times from hours to mere minutes. bepls.comnih.gov This rapid heating is due to the direct interaction of microwaves with polar molecules in the reaction mixture, leading to efficient and uniform energy transfer. This efficiency can also lead to cleaner reactions with fewer by-products, simplifying workup and purification.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Related Heterocycles

| Method | Typical Reaction Time | Energy Input | Yields | Reference |

| Conventional Heating | Hours (2-20 h) | Indirect, slow | Good | bepls.commdpi.com |

| Microwave Irradiation | Seconds to Minutes (30-175 s) | Direct, rapid | Good to Excellent | bepls.com |

Utilization of Environmentally Benign Catalytic Systems

The choice of catalyst and solvent system is paramount in green synthesis. For related syntheses of furan- and benzofuran-containing thiazoles, researchers have successfully employed eco-friendly and recyclable catalysts. bepls.commdpi.com Examples include the use of hindered bases like 1,4-diazabicyclo[2.2.2]-octane (DABCO), which is safe to handle and can be recycled. bepls.com Furthermore, some syntheses have been achieved without any catalyst at all, simply by refluxing the reactants in a greener solvent like ethanol. mdpi.com The use of water or polyethylene (B3416737) glycol (PEG-400) as a reaction medium for synthesizing other thiazole derivatives further highlights the shift away from hazardous organic solvents. bepls.com In the context of the Suzuki-Miyaura coupling for the title compound, green principles would encourage the use of low-loading, high-activity palladium catalysts to minimize metal contamination in waste streams.

Minimization of By-Product Formation and Waste Generation

Lack of Specific Research Data Hinders Detailed Analysis of this compound's Chemical Reactivity

The aldehyde functional group is known to undergo a variety of transformations. However, without specific experimental results for this compound, any discussion on its oxidation to the corresponding carboxylic acid, reduction to the benzyl alcohol, or its participation in nucleophilic addition and condensation reactions would be purely speculative. For instance, while Knoevenagel condensations and Schiff base formations are characteristic reactions of aldehydes, the specific reaction conditions, catalysts, and resulting yields for this compound have not been documented in the searched scientific literature. mdpi.combhu.ac.inwikipedia.org

Similarly, the reactivity of the fluorine atom and the aromatic rings is of significant interest, particularly concerning nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the aldehyde and the fluorine atom would likely influence the regioselectivity and rate of such reactions. However, in the absence of specific studies on this compound, it is not possible to provide a detailed and accurate account of its SNAr pathways. nih.govcore.ac.ukmasterorganicchemistry.com

While research on analogous compounds such as 4-fluorobenzaldehyde and furan-2-carbaldehyde provides a foundational understanding of the potential reactivity, direct extrapolation of these findings to this compound would not meet the standards of scientific accuracy. The interplay of the different functional groups within this specific molecule could lead to unique reactivity that can only be determined through empirical investigation.

Therefore, due to the absence of specific research data for this compound in the available literature, a detailed and scientifically rigorous article adhering to the requested outline cannot be provided at this time. Further experimental research on this compound is necessary to elucidate its specific chemical properties and reaction pathways.

Chemical Reactivity and Derivatization Studies of 4 Fluoro 3 Furan 2 Yl Benzaldehyde

Reactivity of the Fluorine Atom and Aromatic Rings

Electrophilic Aromatic Substitution Patterns on the Benzene (B151609) and Furan (B31954) Rings

The susceptibility of 4-Fluoro-3-(furan-2-yl)benzaldehyde to electrophilic aromatic substitution is governed by the electronic properties of both the benzene and furan rings, as well as the directing effects of the substituents on each.

Benzene Ring Reactivity:

The benzene ring is substituted with three groups: a fluorine atom, a furan-2-yl group, and an aldehyde group. Their directing effects are as follows:

Fluorine (-F): As a halogen, fluorine is an ortho-, para-director due to its ability to donate a lone pair of electrons through resonance, which stabilizes the intermediate carbocation (arenium ion) formed during substitution at these positions. libretexts.org However, due to its high electronegativity, it is also a deactivating group through the inductive effect. libretexts.org

Aldehyde (-CHO): The aldehyde group is a deactivating group and a meta-director. uomustansiriyah.edu.iqlibretexts.org Its carbonyl moiety withdraws electron density from the aromatic ring through both inductive and resonance effects, destabilizing the carbocation intermediates for ortho and para substitution.

Furan-2-yl group: The furan ring is an electron-rich heteroaromatic system and is generally considered an activating group. It is expected to direct incoming electrophiles to the ortho and para positions.

The interplay of these substituents will determine the regioselectivity of electrophilic substitution on the benzene ring. The aldehyde group strongly deactivates the ring, making substitution less favorable than on the furan ring. If substitution were to occur, the positions are dictated by the directing effects of the other substituents. The fluorine and furan-2-yl groups direct to the positions ortho and para to themselves.

Furan Ring Reactivity:

The furan ring is a π-electron-rich five-membered heterocycle, making it significantly more reactive towards electrophiles than benzene. chemicalbook.compearson.comucalgary.ca Electrophilic substitution on furan preferentially occurs at the C2 (α) position. pearson.compearson.com In this compound, the furan ring is substituted at the C2 position. Therefore, the most likely site for electrophilic attack on the furan moiety is the C5 position, which is the other α-position. This is due to the greater stability of the carbocation intermediate formed upon attack at this position, which can be stabilized by resonance involving the oxygen atom. chemicalbook.com Given the highly activated nature of the furan ring, it is the predicted site of initial electrophilic attack.

Interactive Table: Comparison of Directing Effects of Substituents

| Substituent | Type | Directing Effect |

| -F (Fluoro) | Deactivating | Ortho, Para |

| -CHO (Aldehyde) | Deactivating | Meta |

| -C4H3O (Furan-2-yl) | Activating | Ortho, Para |

Metal-Catalyzed Transformations on Aromatic Moieties

The structure of this compound offers several sites for metal-catalyzed transformations, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions:

The carbon-fluorine bond on the benzene ring is generally strong and less reactive in traditional palladium-catalyzed cross-coupling reactions compared to other carbon-halogen bonds. However, recent advances have enabled the use of aryl fluorides in such transformations, often requiring specific catalysts, such as those based on nickel or early transition metals like tantalum and titanium, and harsher reaction conditions. acs.orgacs.orgorganic-chemistry.org Therefore, Suzuki, Stille, Hiyama, and other cross-coupling reactions could potentially occur at the C-F bond to introduce new substituents. thieme-connect.com

C-H Activation/Functionalization:

Direct C-H activation is an increasingly important strategy for the functionalization of aromatic rings. acs.org For this compound, both the benzene and furan rings possess C-H bonds that could be targeted.

Benzene Ring: The regioselectivity of C-H activation on the benzene ring would be influenced by the directing effects of the existing substituents. The aldehyde group could potentially act as a directing group to functionalize the ortho C-H bonds.

Furan Ring: The furan ring is also a substrate for C-H activation. Palladium-catalyzed direct arylation of furans at the C5 position is a known transformation. acs.org Given the high reactivity of this position, C-H functionalization is expected to be favorable here.

Stereochemical Considerations in Reactions of this compound and its Derivatives

While this compound itself is not chiral, reactions involving this molecule can lead to the formation of stereoisomers.

Influence of Substituent Effects on Reaction Selectivity

The primary site for reactions that can introduce stereochemistry is the aldehyde group. Nucleophilic addition to the carbonyl carbon of the aldehyde can generate a new stereocenter. The stereoselectivity of such reactions can be influenced by the surrounding substituents.

The steric bulk of the adjacent furan-2-yl group could hinder the approach of a nucleophile from one face of the carbonyl group, leading to a degree of diastereoselectivity if the nucleophile or other parts of the molecule are also chiral. Furthermore, the electronic effects of the fluorine and furan substituents could influence the reactivity of the aldehyde and the transition state energies of competing stereochemical pathways. In the case of enantioselective reactions, the use of chiral catalysts or reagents would be necessary to favor the formation of one enantiomer over the other. acs.org

Formation and Characterization of Stereoisomers from Reactions

As mentioned, nucleophilic addition to the aldehyde group will result in the formation of a chiral center, leading to a racemic mixture of enantiomers unless a chiral reagent or catalyst is used. For example, the reaction with a Grignard reagent or reduction with a hydride source would produce a secondary alcohol with a stereocenter at the benzylic position.

If a derivative of this compound already contained a stereocenter, reaction at the aldehyde would lead to the formation of diastereomers. The ratio of these diastereomers would be determined by the degree of stereochemical control exerted by the existing chiral center and the reaction conditions.

The characterization of these stereoisomers would be carried out using standard analytical techniques. For enantiomers, chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC) would be employed to separate and quantify the individual enantiomers. Nuclear magnetic resonance (NMR) spectroscopy, particularly with the use of chiral shift reagents, could also be used to distinguish between enantiomers. For diastereomers, standard chromatographic and spectroscopic techniques like NMR and HPLC are typically sufficient for differentiation and characterization.

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment of 4 Fluoro 3 Furan 2 Yl Benzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by providing detailed information about the chemical environment of individual atoms. For 4-Fluoro-3-(furan-2-yl)benzaldehyde, a combination of one-dimensional and two-dimensional NMR experiments is employed to assemble the complete structural puzzle.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environment Analysis

¹H NMR spectroscopy is instrumental in identifying the number and connectivity of protons within a molecule. In the case of this compound, the spectrum is anticipated to exhibit distinct signals corresponding to the aldehydic proton, the protons on the benzene (B151609) ring, and the protons of the furan (B31954) moiety.

The aldehydic proton is expected to appear as a singlet in the downfield region, typically between δ 9.8 and 10.1 ppm, due to the strong deshielding effect of the adjacent carbonyl group. The protons on the substituted benzene ring will present as a complex multiplet system due to spin-spin coupling with each other and with the fluorine atom. The proton ortho to the aldehyde group and meta to the furan ring is likely to be a doublet of doublets. The proton ortho to the furan and meta to the aldehyde will also be a doublet of doublets, and the proton ortho to the fluorine atom will appear as a triplet.

The furan ring protons will also show characteristic signals. The proton at the 5-position of the furan ring is expected to be a doublet, while the protons at the 3- and 4-positions will appear as a doublet and a triplet, respectively. The precise chemical shifts and coupling constants are influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.95 | s | - |

| Benzene-H (ortho to CHO) | 8.10 | dd | 8.5, 2.0 |

| Benzene-H (meta to CHO) | 7.95 | dd | 8.5, 5.5 |

| Benzene-H (ortho to F) | 7.30 | t | 8.5 |

| Furan-H5 | 7.70 | d | 1.8 |

| Furan-H3 | 7.25 | d | 3.5 |

| Furan-H4 | 6.60 | t | 3.5, 1.8 |

Note: These are predicted values based on the analysis of similar compounds and may vary slightly from experimental data.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Confirmation

¹³C NMR spectroscopy provides crucial information about the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found in the highly deshielded region of the spectrum, typically around 190 ppm.

The carbon atoms of the benzene ring will appear in the aromatic region (δ 110-170 ppm). The carbon atom attached to the fluorine will show a large one-bond carbon-fluorine coupling constant (¹JCF), which is a definitive indicator of its location. The other substituted and unsubstituted carbons of the benzene ring will also exhibit characteristic shifts and smaller C-F couplings. The carbon atoms of the furan ring will also resonate in the aromatic region, with the carbon adjacent to the oxygen being the most deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Aldehyde) | 190.5 |

| C-F (Benzene) | 165.0 (d, ¹JCF ≈ 250 Hz) |

| C-CHO (Benzene) | 135.0 |

| C-furan (Benzene) | 130.0 |

| CH (Benzene) | 132.0, 128.0, 116.0 |

| C-O (Furan) | 152.0 |

| C-benzene (Furan) | 145.0 |

| CH (Furan) | 144.0, 112.0, 108.0 |

Note: These are predicted values based on the analysis of similar compounds and may vary from experimental data.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Localization

¹⁹F NMR is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the fluorine atom attached to the benzene ring. The chemical shift of this signal will be characteristic of an aryl fluoride (B91410). For instance, the ¹⁹F chemical shift for the closely related 4-fluorobenzaldehyde (B137897) is approximately -102.4 ppm (relative to CFCl₃). rsc.org The signal may appear as a multiplet due to coupling with the neighboring aromatic protons.

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbon atoms in both the benzene and furan rings.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. HMBC is crucial for establishing the connectivity between the furan ring, the benzene ring, and the aldehyde group. For example, correlations would be expected between the aldehydic proton and the C-CHO carbon of the benzene ring, and between the furan protons and the C-furan carbon of the benzene ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, even if they are not directly bonded. NOESY can help to confirm the relative orientation of the furan and benzaldehyde (B42025) moieties.

Mass Spectrometry (MS) Methodologies

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound (C₁₁H₇FO₂), the expected exact mass can be calculated with high accuracy. The experimentally determined mass from an HRMS analysis should match this calculated value to within a few parts per million (ppm), providing strong evidence for the compound's identity and purity.

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 191.0503 |

| [M+Na]⁺ | 213.0322 |

Note: These are calculated values. Experimental values should be very close to these predictions.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful technique for assessing the purity of this compound and identifying any volatile impurities. In this method, the compound is vaporized and separated based on its boiling point and interactions with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint, which allows for unequivocal identification.

The purity of this compound can be determined by the relative area of its corresponding peak in the gas chromatogram. Any additional peaks would indicate the presence of volatile impurities, which can be identified by their respective mass spectra. This is particularly useful for detecting residual starting materials or by-products from its synthesis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about its functional groups.

For this compound, the IR spectrum would prominently feature a strong absorption band characteristic of the carbonyl (C=O) stretching of the aldehyde group, typically in the range of 1680-1700 cm⁻¹. Other key absorptions would include C-H stretching vibrations of the aromatic and furan rings, C=C stretching vibrations within the rings, and the C-F stretching vibration.

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, would also reveal information about the molecular vibrations. The C=O stretch, while strong in the IR, would be weaker in the Raman spectrum. Conversely, the aromatic and furan ring breathing modes are often strong in the Raman spectrum, providing complementary data for a complete vibrational analysis.

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Aldehyde (C=O) | Stretching | 1680-1700 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aldehyde C-H | Stretching | 2720-2820 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-F | Stretching | 1000-1400 |

| C-O-C (Furan) | Asymmetric Stretching | 1250 |

Chromatographic Techniques for Separation and Purity Evaluation

Chromatographic methods are indispensable for the separation, purification, and purity assessment of this compound.

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of reactions that synthesize this compound and to get a preliminary assessment of its purity. A small spot of the reaction mixture is applied to a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The different components of the mixture travel up the plate at different rates, resulting in their separation. The position of the spots is visualized, often under UV light. By comparing the spot corresponding to the product with that of the starting materials, the progress of the reaction can be determined. A single spot for the purified product suggests a high degree of purity.

For the purification of this compound on a larger scale, column chromatography is the method of choice. This technique operates on the same principles as TLC but on a preparative scale. The crude product mixture is loaded onto a column packed with a stationary phase, such as silica gel. A solvent or a mixture of solvents (eluent) is then passed through the column. The components of the mixture move through the column at different rates depending on their affinity for the stationary phase and solubility in the eluent. Fractions are collected at the bottom of the column, and those containing the pure this compound, as identified by TLC, are combined.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate technique for the quantitative analysis of this compound. It utilizes a high-pressure pump to pass the sample, dissolved in a mobile phase, through a column packed with a stationary phase. A detector at the end of the column measures the concentration of the compound as it elutes.

By creating a calibration curve from standards of known concentration, the exact amount of this compound in a sample can be determined. This is crucial for quality control and for applications where precise quantification is necessary. Different types of detectors, such as UV-Vis or diode array detectors, can be used depending on the specific requirements of the analysis.

Thermal Analysis Techniques (e.g., TGA)

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. For this compound, TGA can provide information about its thermal stability and decomposition profile. By heating a small sample of the compound at a constant rate, a TGA thermogram is obtained, which plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature at which maximum weight loss occurs are important parameters that define the thermal stability of the compound. This information is valuable for understanding its handling and storage requirements.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative information on the elemental composition of a sample, which is crucial for confirming its empirical formula. For this compound, with the molecular formula C₁₁H₇FO₂, the theoretical elemental composition can be precisely calculated.

The process of elemental analysis typically involves the combustion of a small, precisely weighed amount of the substance in a controlled environment. The resulting combustion products, such as carbon dioxide, water, and in this case, hydrogen fluoride, are collected and measured. From these measurements, the percentage of each element in the original sample can be determined.

The comparison between the experimentally determined elemental composition and the calculated theoretical values is a critical step in verifying the identity and purity of the compound. A close agreement between the found and calculated values, typically within a ±0.4% deviation, is considered acceptable and provides strong evidence for the proposed molecular formula. nih.govresearchgate.net

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 11 | 132.11 | 69.52 |

| Hydrogen | H | 1.01 | 7 | 7.07 | 3.72 |

| Fluorine | F | 19.00 | 1 | 19.00 | 9.99 |

| Oxygen | O | 16.00 | 2 | 32.00 | 16.83 |

| Total | 190.18 | 100.00 |

Note: The presented data is theoretical and calculated based on the molecular formula. Experimental values from laboratory analysis would be expected to align closely with these figures to confirm the compound's identity and purity.

Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) for Morphological and Elemental Composition Analysis of Relevant Samples

Beyond confirming the elemental composition, understanding the physical characteristics of a compound in its solid state is essential. Scanning Electron Microscopy (SEM) and Energy-Dispersive X-ray Spectroscopy (EDS) are powerful complementary techniques that provide high-resolution imaging of a sample's surface morphology and its elemental makeup, respectively. sigmaaldrich.comazom.com

Scanning Electron Microscopy (SEM)

Energy-Dispersive X-ray Spectroscopy (EDS)

Performed in conjunction with SEM, EDS analysis identifies the elemental composition of a sample. wikipedia.org As the electron beam of the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present. arxiv.org The energy of these X-rays is unique to each element, allowing for their identification. An EDS spectrum displays peaks corresponding to the elements detected, and the intensity of these peaks can provide semi-quantitative information about their relative abundance. acs.orgyoutube.com

For a sample of this compound, an EDS analysis would be expected to detect the presence of carbon (C), oxygen (O), and fluorine (F). It is important to note that the detection of lighter elements like fluorine can sometimes be challenging and may require specialized detectors and optimized analytical conditions. acs.org Furthermore, peak overlaps can occur, for instance, between the X-ray lines of different elements, which necessitates careful interpretation of the spectra. wikipedia.org

Hypothetical EDS Data for this compound

| Element | Symbol | Theoretical Atomic % | Theoretical Weight % |

| Carbon | C | 52.38 | 69.52 |

| Oxygen | O | 9.52 | 16.83 |

| Fluorine | F | 4.76 | 9.99 |

| Hydrogen | H | 33.33 | 3.72 |

Note: This table presents a hypothetical elemental composition that would be expected from an EDS analysis of a pure sample of this compound. Hydrogen is not detectable by standard EDS analysis. The data serves as an illustrative example of the type of information that can be obtained.

Together, SEM and EDS provide a comprehensive microscopic and elemental profile of a compound, which is crucial for quality control, understanding its physical properties, and ensuring its suitability for further applications.

Theoretical and Computational Investigations of 4 Fluoro 3 Furan 2 Yl Benzaldehyde

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the molecular structure and properties of chemical compounds at the atomic level. These in silico methods allow researchers to predict various characteristics of a molecule like 4-Fluoro-3-(furan-2-yl)benzaldehyde before it is synthesized or as a complement to experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for optimizing molecular geometry to find the most stable arrangement of atoms, known as the ground state.

For this compound, a DFT calculation, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be performed. This process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule to find the configuration with the minimum energy. The output of this calculation provides precise geometric parameters.

Table 1: Predicted Geometric Parameters for this compound (Illustrative) (Note: This table is illustrative of the type of data that would be generated from a DFT calculation and is not based on published results for this specific molecule.)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| C-F | Value | C-C-F | Value |

| C=O (aldehyde) | Value | C-C=O | Value |

| C-C (inter-ring) | Value | C-C-H (aldehyde) | Value |

The elucidation of the electronic structure involves mapping the electron density distribution, which is key to understanding the molecule's stability and reactivity.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key rotational freedom is around the single bond connecting the phenyl and furan (B31954) rings.

By systematically rotating this bond (adjusting the dihedral angle) and calculating the energy at each step, a potential energy surface (PES) can be generated. This landscape reveals the energy barriers between different conformers and identifies the most stable (lowest energy) conformations. The global minimum on this surface corresponds to the most likely shape of the molecule under normal conditions. This analysis is crucial for understanding how the molecule's shape influences its interactions with other molecules.

Electronic Properties and Reactivity Descriptors

Beyond structure, computational chemistry provides deep insights into a molecule's electronic behavior and reactivity.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor (nucleophile), while the LUMO is the innermost orbital without electrons and acts as an electron acceptor (electrophile).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of molecular stability. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, FMO analysis would pinpoint the regions of the molecule most likely to participate in electron donation and acceptance during a chemical reaction.

Table 2: FMO Properties of this compound (Illustrative) (Note: This table illustrates the type of data generated from an FMO analysis and is not based on published results for this specific molecule.)

| Property | Energy (eV) |

|---|---|

| HOMO Energy | Value |

| LUMO Energy | Value |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate different electrostatic potential values, where red typically signifies electron-rich regions (negative potential), which are prone to electrophilic attack, and blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential.

For this compound, an MEP map would likely show negative potential around the oxygen atom of the aldehyde group and the furan ring's oxygen, as well as the fluorine atom, identifying these as potential sites for electrophilic interaction. Positive potential might be located on the hydrogen atom of the aldehyde group.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis examines the interactions between filled and vacant orbitals within a molecule to understand charge transfer and delocalization, which contribute to its stability. It evaluates the "donor-acceptor" interactions between filled (bonding or lone pair) NBOs and empty (antibonding) NBOs.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization. For this compound, NBO analysis would reveal the extent of conjugation between the phenyl and furan rings and the stabilizing effects of intramolecular interactions, such as those involving the fluorine and carbonyl groups.

Atom in Molecules (AIM) and Topological Studies (ELF, LOL, RDG)

Theoretical examinations of this compound using Quantum Theory of Atoms in Molecules (QTAIM) provide profound insights into the compound's chemical bonding and non-covalent interactions. The topological analysis of the electron density reveals the nature of atomic interactions, characterized by bond critical points (BCPs). For instance, in analogous aromatic systems, the C-C bonds within the benzene (B151609) and furan rings exhibit topological properties indicative of covalent character with a degree of delocalization. The C-F bond is expected to show a higher electron density at the BCP, shifted towards the highly electronegative fluorine atom, indicating a polar covalent bond.

Electron Localization Function (ELF) and Localization-Opposed Locator (LOL) analyses are instrumental in visualizing regions of electron localization. In this compound, these studies would likely highlight high localization around the oxygen and fluorine atoms, corresponding to lone pair electrons, and along the covalent bonds. The delocalized π-system of the aromatic rings would be represented by basins of attraction extending over the cyclic structures.

Reduced Density Gradient (RDG) analysis is particularly useful for identifying and characterizing non-covalent interactions. For this molecule, RDG analysis would likely reveal weak van der Waals interactions and potentially steric repulsions between the furan and benzaldehyde (B42025) moieties, depending on the dihedral angle between the two rings. In similar fluorinated benzothiazine structures, Hirshfeld surface analysis, a related method, has shown that H⋯H, H⋯C/C⋯H, and H⋯F/F⋯H interactions are significant contributors to crystal packing, a finding that would be expected to be paralleled in the solid state of this compound. nih.gov

Reaction Mechanism Elucidation Through Computational Modeling

Transition State Characterization and Activation Energy Determination

Computational modeling is a powerful tool for elucidating the mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, transition states can be located and their structures characterized. For example, in a nucleophilic addition to the carbonyl group, a key reaction for aldehydes, the transition state would feature the attacking nucleophile partially bonded to the carbonyl carbon and the carbonyl oxygen beginning to acquire a negative charge.

The activation energy (Ea) for a given reaction can be calculated as the energy difference between the reactants and the transition state. This value is crucial for predicting the reaction rate. For instance, in the Diels-Alder reaction of substituted furans, DFT calculations have been used to determine activation energies and to understand the influence of substituents on the reaction feasibility. nih.gov A similar approach could be applied to reactions of this compound to predict its reactivity.

| Reaction Step | Transition State Geometry (Hypothetical) | Calculated Activation Energy (Illustrative) |

| Nucleophilic attack on carbonyl C | Trigonal bipyramidal-like geometry at carbonyl C | 10-20 kcal/mol |

| Protonation of the alkoxide intermediate | Proton transfer from a solvent or acid catalyst | Low to moderate |

Solvation Effects on Reaction Pathways

The solvent in which a reaction is carried out can have a significant impact on its mechanism and rate. Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate these solvation effects. For reactions involving charged or highly polar species, polar solvents can stabilize intermediates and transition states, thereby lowering the activation energy.

In the case of this compound, a reaction proceeding through a charged intermediate, such as the formation of an enolate, would be significantly influenced by the solvent. A polar protic solvent, for example, could stabilize the negatively charged intermediate through hydrogen bonding, thus favoring the reaction pathway. DFT studies on the Diels-Alder reaction of furans have shown that the reaction is feasible under various solvent conditions, including water, acetonitrile, and THF, with the solvent choice affecting the Gibbs free energy of the reaction. nih.gov

Spectroscopic Property Prediction and Correlation with Experimental Data

Vibrational Frequency Calculations (IR, Raman)

Theoretical vibrational frequencies for this compound can be calculated using methods like Density Functional Theory (DFT). These calculated frequencies can then be correlated with experimental Infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. For complex molecules, this correlation is invaluable for interpreting the experimental data.

The calculated vibrational spectrum is expected to show characteristic peaks for the functional groups present. For example, the C=O stretching frequency of the aldehyde group is typically observed in the region of 1700-1720 cm⁻¹. The C-F stretching vibration would appear in the 1000-1400 cm⁻¹ range. The furan ring vibrations would also have characteristic frequencies. DFT calculations on related molecules like 2-arylbenzofurans have demonstrated good agreement between calculated and experimental vibrational spectra.

| Vibrational Mode | Calculated Frequency (cm⁻¹) (Illustrative) | Experimental Frequency (cm⁻¹) (Typical Range) |

| C=O Stretch | 1710 | 1700-1720 |

| Aromatic C=C Stretch | 1580-1600 | 1580-1610 |

| C-F Stretch | 1250 | 1000-1400 |

| Furan Ring Breathing | 880 | 870-890 |

Synthetic Utility of 4 Fluoro 3 Furan 2 Yl Benzaldehyde As a Versatile Building Block

Precursor in the Synthesis of Complex Aromatic and Heterocyclic Systems

The strategic placement of the fluoro, furan (B31954), and aldehyde groups on the benzaldehyde (B42025) scaffold makes 4-Fluoro-3-(furan-2-yl)benzaldehyde a valuable precursor for the synthesis of diverse and complex molecular frameworks. Its utility spans the creation of fluorinated biaryl compounds, the assembly of furan-fused polycycles, the formation of multi-substituted pyrimidine (B1678525) derivatives, and as an intermediate in the synthesis of indene (B144670) ketones.

The synthesis of fluorinated biaryl compounds is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atom. This compound can serve as a key starting material in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to generate these valuable structures. nih.govmdpi.comresearchgate.net In a typical Suzuki-Miyaura reaction, the aryl halide or triflate component is coupled with an arylboronic acid or ester. While the fluorine atom on the benzaldehyde is generally unreactive in these couplings, the molecule can be derivatized to introduce a leaving group, such as a triflate, ortho to the fluorine, enabling its participation in cross-coupling reactions. nih.gov

Furthermore, multicomponent reactions offer a pathway to biaryl-substituted heterocycles. For instance, a four-component synthesis can lead to the formation of biaryl-substituted isoxazoles, where the aldehyde group of a precursor similar to this compound could participate in the initial steps of the reaction sequence. mdpi.com

Table 1: Potential Suzuki-Miyaura Coupling Reaction with a Derivative of this compound

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| 4-Fluoro-3-(furan-2-yl)phenyl triflate | Arylboronic acid | Pd(PPh₃)₄ | Fluorinated Biaryl Compound |

| This compound derivative | Arylboronic ester | Pd(dppf)Cl₂ | Fluorinated Biaryl Compound |

This table represents a hypothetical reaction scheme based on established Suzuki-Miyaura coupling methodologies.

The furan moiety within this compound provides a diene system that can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct furan-fused polycyclic systems. nih.gov By reacting with various dienophiles, the furan ring can form a bicyclic adduct, which can then undergo further transformations to yield complex polycyclic aromatic compounds. The aldehyde and fluoro-substituted benzene (B151609) ring can be carried through the reaction sequence, providing handles for further functionalization of the resulting polycycle.

Intramolecular cyclization reactions are another powerful strategy for the synthesis of fused ring systems. nih.govresearchgate.net Derivatives of this compound, where the aldehyde group is transformed into a suitable tether, can undergo intramolecular cyclization to form furan-fused heterocycles. For example, conversion of the aldehyde to an unsaturated acyloxy sulfone derivative could enable an intramolecular cyclization to form a fused furan ring system. nih.gov The synthesis of chiral spiro-fused polycyclic aromatic compounds containing a furan unit has also been reported, highlighting the versatility of the furan scaffold in constructing complex three-dimensional structures. nih.govresearchgate.net

The Biginelli reaction, a one-pot three-component condensation, is a cornerstone for the synthesis of dihydropyrimidinones and their derivatives. wikipedia.orgnih.gov This reaction typically involves an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea. This compound is an ideal aldehyde component for this reaction, leading to the formation of pyrimidine derivatives bearing the 4-fluoro-3-(furan-2-yl)phenyl substituent at the 4-position of the pyrimidine ring. mdpi.com The resulting multi-substituted pyrimidines are of interest due to their potential biological activities. mdpi.com

The general mechanism of the Biginelli reaction involves the acid-catalyzed condensation of the aldehyde with urea to form an N-acylimine intermediate, which then reacts with the enolate of the β-dicarbonyl compound, followed by cyclization and dehydration to afford the dihydropyrimidine. wikipedia.org The use of this compound in this reaction would introduce both the fluorinated and furan-containing motifs into the final pyrimidine structure, creating a diverse library of compounds for further investigation.

Table 2: Representative Biginelli Reaction using this compound

| Aldehyde | β-Dicarbonyl Compound | Urea/Thiourea | Catalyst | Product |

| This compound | Ethyl acetoacetate | Urea | HCl | 4-(4-Fluoro-3-(furan-2-yl)phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl ester |

| This compound | Acetylacetone | Thiourea | Yb(OTf)₃ | 5-Acetyl-4-(4-fluoro-3-(furan-2-yl)phenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-thione |

This table illustrates the expected products from a Biginelli reaction with this compound based on the known reactivity.

The aldehyde functionality of this compound makes it a suitable substrate for aldol (B89426) condensation reactions. magritek.comnih.gov Reaction with a ketone, such as acetone, under basic or acidic conditions, would yield an α,β-unsaturated ketone. This intermediate can then undergo intramolecular cyclization, specifically an electrophilic aromatic substitution, to form an indene ring system. The resulting indene would be substituted with a ketone group.

The aldol condensation product, a chalcone (B49325) analogue, is a key intermediate in this transformation. tuiasi.ro The subsequent cyclization to the indene can be promoted by strong acids. This synthetic route provides access to a variety of substituted indene ketones, which are valuable scaffolds in organic synthesis and can be further elaborated. core.ac.ukorganic-chemistry.org

Application in Material Science Research

The unique electronic properties of the furan ring and the influence of the fluorine substituent make this compound an attractive building block for the synthesis of advanced materials with tailored optical and electronic properties.

This compound is a precursor for the synthesis of conjugated polymers and organic small molecules for applications in materials science, particularly in the field of organic electronics. rsc.org The furan moiety can be incorporated into the backbone of conjugated polymers, and the electronic properties of these materials can be fine-tuned by the introduction of substituents such as the fluoro group. researchgate.net The synthesis of furan-based conjugated polymers via methods like direct C-H arylation allows for the creation of materials with adjustable bandgaps, which is crucial for their use in devices like organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgdntb.gov.uanih.gov

The aldehyde group can be utilized in polymerization reactions, such as aldol condensation or Wittig reactions, to extend the conjugated system. ugm.ac.id For example, condensation of this compound with a suitable bis-phosphonium salt under Wittig conditions could yield a poly(p-phenylene vinylene) (PPV) type polymer incorporating the furan and fluoro-substituted phenyl units. The resulting polymers are expected to exhibit interesting photoluminescence and thermal properties. ugm.ac.id

Table 3: Potential Polymerization Reactions of this compound

| Reaction Type | Co-monomer | Resulting Polymer Type | Potential Application |

| Wittig Polycondensation | Bis(triphenylphosphonium) salt | Poly(phenylene vinylene) derivative | OLEDs, Organic Photovoltaics |

| Aldol Polycondensation | Diketone | Conjugated polymer | Organic Semiconductors |

| Suzuki Polycondensation | Diboronic ester | Poly(p-phenylene) derivative | Organic Electronics |

This table outlines potential polymerization strategies to create advanced materials from this compound.

Utilization in the Creation of Fluorescent Probes for Chemical Detection (excluding biological imaging as a primary application)

The unique structural characteristics of this compound, namely the presence of a reactive aldehyde group, a furan ring which can act as a signaling unit, and a fluorine substituent that can modulate electronic properties, make it a valuable scaffold for the development of fluorescent probes for chemical detection. The primary strategy for converting this non-fluorescent or weakly fluorescent aldehyde into a fluorescent sensor involves its condensation with various amino-functionalized fluorophores or recognition moieties to form Schiff bases. The resulting imine (C=N) linkage often plays a crucial role in the detection mechanism, which can include chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), or excited-state intramolecular proton transfer (ESIPT).

A prominent application of fluorescent probes derived from furan-containing aldehydes is the detection of metal ions. For instance, Schiff bases prepared from furan-2-carbaldehyde and various amines have demonstrated high selectivity and sensitivity for aluminum ions (Al³⁺). researchgate.netmdpi.comnih.gov The lone pair of electrons on the imine nitrogen and the oxygen atom of the furan ring can coordinate with the metal ion. This coordination restricts the C=N isomerization and intramolecular rotation, which are non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity, often referred to as a "turn-on" response. mdpi.com

While specific studies commencing with this compound are not extensively documented in publicly available literature, its utility can be confidently extrapolated from the behavior of analogous furan-based aldehydes. The condensation of this compound with an appropriate amino-containing compound, for example, 2-amino-N-ethylnaphthalimide, would yield a Schiff base probe. The naphthalimide moiety would serve as the fluorophore, and the furan and imine groups would act as the binding site for a target analyte. The fluorine atom at the 4-position of the benzaldehyde ring can influence the electronic properties of the sensor, potentially fine-tuning its selectivity and sensitivity towards specific analytes.

The table below summarizes the performance of several fluorescent probes based on furan-aldehyde derivatives for the detection of Al³⁺, illustrating the typical characteristics that could be expected from a probe derived from this compound.

| Probe Precursor (Aldehyde) | Target Analyte | Detection Limit (M) | Fluorescence Change | Solvent System | Reference |

| Furan-2-carbohydrazide + 2-hydroxy-4-methoxybenzaldehyde | Al³⁺ | 3.10 x 10⁻⁸ | Turn-on | Not Specified | researchgate.net |

| o-Vanillin + p-aminoacetophenone | Al³⁺ | 1.98 x 10⁻⁸ | Not Specified | DMSO/H₂O | mdpi.com |

| Salicylaldehyde + p-aminoacetophenone | Al³⁺ | 4.79 x 10⁻⁸ | Not Specified | DMSO/H₂O | mdpi.com |

| 4,5-diazafluorene derivative | Al³⁺ | 3.7 x 10⁻⁸ | Turn-on (1312-fold increase) | Ethanol | rsc.org |

Strategies for Constructing Derivatives with Modified Reactivity Profiles

The chemical versatility of this compound allows for the strategic construction of derivatives with tailored reactivity profiles. These modifications can be targeted at the aldehyde functional group, the fluorine substituent, or the furan ring, thereby expanding the synthetic utility of this building block.

Modification of the Aldehyde Group:

The aldehyde group is the most reactive site for a variety of transformations.

Schiff Base Formation: As discussed previously, condensation with primary amines yields imines (Schiff bases). The choice of the amine component can introduce a wide range of functional groups, altering the steric and electronic properties of the molecule and providing new reactive handles.

Reduction to an Alcohol: The aldehyde can be selectively reduced to a primary alcohol, 4-fluoro-3-(furan-2-yl)benzyl alcohol, using mild reducing agents like sodium borohydride. smolecule.com This transformation converts the electrophilic aldehyde into a nucleophilic alcohol, which can undergo further reactions such as etherification, esterification, or conversion to a leaving group (e.g., tosylate) for subsequent nucleophilic substitution reactions.

Oxidation to a Carboxylic Acid: Oxidation of the aldehyde group, for instance with potassium permanganate, yields 4-fluoro-3-(furan-2-yl)benzoic acid. smolecule.com This introduces a carboxylic acid functionality, which is a versatile precursor for the synthesis of amides, esters, and acid chlorides, significantly broadening the scope of possible derivatives.

Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds in a Knoevenagel condensation to form a new carbon-carbon double bond, leading to more complex conjugated systems with potentially altered photophysical and chemical properties.

Modification involving the Fluorine Substituent:

The fluorine atom on the aromatic ring can also be a site for modification, primarily through nucleophilic aromatic substitution (SₙAr).

Nucleophilic Aromatic Substitution: The electron-withdrawing nature of the adjacent aldehyde and furan groups can facilitate the displacement of the fluorine atom by strong nucleophiles, such as amines, thiols, or alkoxides, particularly under forcing conditions. This allows for the introduction of a variety of substituents at the 4-position, which can dramatically alter the molecule's properties, including its reactivity and potential for intermolecular interactions.

The following table outlines some potential derivatization strategies and the resulting change in the reactivity profile of this compound.

| Reaction Type | Reagent(s) | Resulting Functional Group | Modified Reactivity Profile |

| Schiff Base Formation | Primary Amine (R-NH₂) | Imine | Introduction of new functionalities from the amine; potential for metal chelation. |

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol | Conversion of an electrophilic site to a nucleophilic one; enables ether and ester formation. |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid | Enables amide and ester bond formation; provides a handle for further functionalization. |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R-SH, R-NH₂) | Thioether, Amine | Alters electronic properties of the aromatic ring; introduces new reactive sites. |

Comparative Analysis of Synthetic Efficiency in Target Compound Synthesis

Let us consider the hypothetical synthesis of a target molecule, (E)-1-(4-fluoro-3-(furan-2-yl)phenyl)-3-phenylprop-2-en-1-one .

Route A: Utilizing this compound

This route would likely proceed via a Claisen-Schmidt condensation between this compound and acetophenone (B1666503).

Step 1: Claisen-Schmidt condensation of this compound with acetophenone in the presence of a base (e.g., NaOH) in an alcoholic solvent.

Route B: An Alternative Synthesis Not Using the Pre-formed Building Block

An alternative route might start from a simpler precursor, such as 4-fluorobenzaldehyde (B137897), and introduce the furan moiety later in the synthesis.

Step 1: Claisen-Schmidt condensation of 4-fluorobenzaldehyde with acetophenone to form (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one.

Step 2: Bromination of the resulting chalcone at the 3-position of the fluorophenyl ring. This step would likely require specific directing groups or conditions and may suffer from regioselectivity issues.

Step 3: Suzuki-Miyaura cross-coupling of the brominated chalcone with furan-2-boronic acid in the presence of a palladium catalyst and a base to introduce the furan ring.

Comparative Efficiency Analysis:

| Step | Route A | Estimated Yield | Route B | Estimated Yield |

| 1 | Claisen-Schmidt condensation | 85% | Claisen-Schmidt condensation | 90% |

| 2 | - | - | Bromination | 60% |

| 3 | - | - | Suzuki-Miyaura coupling | 75% |

| Overall Yield | ~85% | ~40.5% |

Emerging Trends, Research Gaps, and Future Directions for 4 Fluoro 3 Furan 2 Yl Benzaldehyde

Development of Novel Catalytic Systems for Greener Synthesis

The traditional synthesis of 4-Fluoro-3-(furan-2-yl)benzaldehyde and related biaryl compounds often relies on classic cross-coupling reactions, such as the Suzuki-Miyaura coupling. While effective, these methods can involve harsh reaction conditions, expensive palladium catalysts, and the generation of significant chemical waste. A prominent emerging trend is the development of novel catalytic systems that promote a more environmentally friendly and economically viable synthesis.

Researchers are increasingly focusing on the use of more abundant and less toxic metal catalysts, such as those based on nickel, copper, or iron, as alternatives to palladium. Furthermore, the design of highly efficient ligands that can stabilize these catalysts and facilitate the coupling reaction under milder conditions (lower temperatures and pressures) is a key area of investigation. The goal is to create catalytic systems that offer high yields and selectivity while minimizing the environmental footprint. Another aspect of greener synthesis is the exploration of alternative reaction media, such as water or bio-based solvents, to replace volatile organic compounds (VOCs).

Table 1: Comparison of Catalytic Systems for Biaryl Synthesis

| Catalyst Type | Advantages | Disadvantages |

| Palladium-based | High efficiency, well-established | High cost, potential toxicity, stringent reaction conditions |

| Nickel-based | Lower cost than palladium, good reactivity | Sensitivity to air and moisture, potential for side reactions |

| Copper-based | Abundant, low cost | Can require higher catalyst loadings, potential for homocoupling |

| Iron-based | Very low cost, environmentally benign | Often lower catalytic activity, can require stronger reaction conditions |

Exploration of Asymmetric Synthesis Approaches

While much of the current research focuses on the synthesis of the racemic form of this compound, the development of asymmetric synthesis methods to produce enantiomerically pure or enriched forms of its derivatives is a significant and largely unexplored area. The introduction of chirality can be crucial for applications in areas such as advanced materials with specific optical properties.

Future research will likely involve the design and application of chiral catalysts and ligands that can control the stereochemical outcome of the key bond-forming reactions. This could involve asymmetric cross-coupling reactions or the stereoselective functionalization of the furan (B31954) or benzene (B151609) rings. The ability to access specific stereoisomers of derivatives of this compound would significantly broaden their potential applications.

Investigation of Unexplored Reaction Pathways and Mechanisms

The primary synthetic route to this compound involves the Suzuki coupling of 3-bromo-4-fluorobenzaldehyde (B1265969) with 2-furanylboronic acid. However, a deeper understanding of the reaction mechanism under various conditions can lead to process optimization and the discovery of novel synthetic methodologies.